2-Benzyl-2,3-dihydrophthalazine-1,4-dione
Overview
Description
2-Benzyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound belonging to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and cytotoxic properties . The structure of this compound consists of a phthalazine ring system with a benzyl group attached to the nitrogen atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with benzyl hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired phthalazine derivative . The reaction conditions often require an acid or base catalyst and can be performed in various solvents, including ethanol and acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and microreactor technology has been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:
Anticonvulsant Activity: The compound acts as a non-competitive antagonist of AMPA receptors, inhibiting excitatory neurotransmission and preventing seizure activity.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Cytotoxic Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
2-Benzyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:
Phthalazine-1,4-dione: Similar structure but lacks the benzyl group, resulting in different biological activities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Contains a phenyl group instead of a benzyl group, exhibiting distinct pharmacological properties.
2,3-Dihydrophthalazine-1,4-dione: The parent compound without any substituents, used as a reference for studying the effects of various substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-benzyl-2H-phthalazine-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOOIIAURSVDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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